Nickel Corrosion Inhibition: Superior Charge Transfer Resistance vs. 4-Nitrophenyl Analog
In a direct head-to-head comparison, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (A1) demonstrated superior nickel corrosion inhibition relative to the 4-nitrophenyl-substituted analog (A2). EIS measurements revealed that A1 achieved a higher charge transfer resistance (Rct), indicating more effective protective film formation [1].
| Evidence Dimension | Charge transfer resistance (Rct) of nickel surface |
|---|---|
| Target Compound Data | 144.2 kΩ cm² |
| Comparator Or Baseline | 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (A2): 119.3 kΩ cm² |
| Quantified Difference | 20.9% higher Rct for target compound |
| Conditions | 0.16 mM inhibitor concentration in 3.5% NaCl solution, electrochemical impedance spectroscopy (EIS) |
Why This Matters
Higher charge transfer resistance directly translates to more effective corrosion protection, providing a quantitative basis for selecting this compound over the 4-nitrophenyl analog in nickel corrosion inhibition applications.
- [1] Kadhim, M. A., et al. (2023). Synthesis of Heterocyclic Compounds of 5-substituted-1,3,4-oxadiazole-2-thiols for the Prevention of Nickel Corrosion. Arabian Journal of Chemistry, 16(5), 104681. View Source
